Trimethoprim-d3 is a deuterated analog of trimethoprim, a widely used antibiotic that inhibits bacterial dihydrofolate reductase, an essential enzyme in the folate synthesis pathway. The deuteration of trimethoprim enhances its stability and allows for more precise tracking in pharmacokinetic studies. Trimethoprim-d3 is classified as an antimicrobial agent and is primarily utilized in research settings to study drug metabolism and pharmacokinetics.
Trimethoprim-d3 is synthesized from trimethoprim through deuteration, which involves substituting hydrogen atoms with deuterium isotopes. This compound falls under the classification of antibiotics and specifically targets bacterial infections by interfering with folate metabolism. Its chemical formula is with a molecular weight of approximately 273.32 g/mol .
The synthesis of trimethoprim-d3 typically involves several key steps:
The synthetic route may include:
Trimethoprim-d3 maintains the core structure of trimethoprim, which consists of a pyrimidine ring substituted with various functional groups. The presence of deuterium atoms modifies the physical properties without altering the fundamental activity of the compound.
Trimethoprim-d3 participates in similar biochemical reactions as its non-deuterated counterpart. Its primary reaction involves the inhibition of dihydrofolate reductase, leading to disrupted folate synthesis in bacteria.
Trimethoprim-d3 exerts its antibacterial effects primarily through:
The inhibition constant (Ki) values for trimethoprim indicate its potency against dihydrofolate reductase, providing insights into its effectiveness in treating bacterial infections .
Trimethoprim-d3 is primarily used in scientific research:
Trimethoprim-d3 (chemical name: 5-(3,5-dimethoxy-4-(methoxy-d₃)benzyl)pyrimidine-2,4-diamine; CAS 1189923-38-3) incorporates deuterium at the methoxy group attached to the 4-position of the benzyl ring. This site-specific deuteration is achieved through nucleophilic substitution reactions using deuterated methyl sources. The primary synthetic route involves reacting 5-(3,5-dihydroxy-4-hydroxybenzyl)pyrimidine-2,4-diamine with deuterated iodomethane (CD₃I) under controlled alkaline conditions (e.g., K₂CO₃/DMF) [8]. The reaction proceeds via an Sₙ2 mechanism, ensuring high isotopic incorporation at the target position.
Alternative pathways include:
Reaction optimization requires strict anhydrous conditions to minimize proton back-exchange. Purification via preparative HPLC or recrystallization yields crystalline solids with ≥99% isotopic purity [1] [4].
Table 1: Key Synthetic Parameters for Trimethoprim-d3
Parameter | Condition | Impact on Yield/Purity |
---|---|---|
Precursor | 4-Bromo-3,5-dimethoxy-TMP or phenol analog | Determines deuteration site |
Deuterating Agent | CD₃I (excess) | Directly influences D-incorporation |
Catalyst/Base | K₂CO₃, NaH | Optimizes substitution efficiency |
Temperature | 60–80°C | Balances kinetics vs. degradation |
Reaction Time | 12–24 hours | Ensures complete conversion |
Physicochemical Properties:
Chemical Stability:
Spectroscopic Distinctions:
Biochemical Equivalence:
Table 3: Comparative Properties of Trimethoprim and Trimethoprim-d3
Property | Trimethoprim | Trimethoprim-d3 | Analytical Significance |
---|---|---|---|
Molecular Formula | C₁₄H₁₈N₄O₃ | C₁₄H₁₅D₃N₄O₃ | Confirms deuteration site |
Exact Mass (Da) | 290.1379 | 293.1552 | Ensures MS differentiation |
Major MS/MS Fragment | m/z 230 [M−OCH₃]⁺ | m/z 232 [M−OCD₃]⁺ | Validates deuterium position |
DHFR Inhibition (IC₅₀) | 8.5 nM | 8.7 nM | Confirms bioequivalence |
HPLC Retention Time | 6.2 min | 6.2 min | Enables co-elution in LC-MS |
CAS No.: 330593-15-2
CAS No.: 21420-58-6
CAS No.: 13568-33-7
CAS No.: 12712-72-0
CAS No.: 50875-10-0
CAS No.: 32338-15-1